molecular formula C12H11N3O5S2 B2708753 N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-51-2

N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2708753
CAS RN: 864938-51-2
M. Wt: 341.36
InChI Key: CBQUMPZSJWOQMO-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have a benzene ring fused with a thiazole ring . They are known for their diverse biological activities and are used in the development of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves C-C coupling methodology in the presence of Pd (0) using various aryl boronic pinacol ester/acids . The specific synthesis process can vary depending on the desired derivative .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including Suzuki cross-coupling . The specific reactions can vary depending on the derivative and the conditions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties can vary depending on the derivative.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide:

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. The presence of the thiazole ring is known to contribute to its ability to inhibit the growth of various bacteria and fungi. Research indicates that thiazole derivatives can disrupt microbial cell walls and interfere with essential enzymatic processes .

Anticancer Properties

Thiazole derivatives, including this compound, have been studied for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth. The compound’s ability to interfere with DNA replication and repair mechanisms makes it a promising candidate for cancer therapy .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis .

Antioxidant Activity

Research has shown that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This activity is crucial for developing treatments for diseases related to oxidative stress .

Neuroprotective Applications

The compound has potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to protect neurons from oxidative damage and apoptosis is a key area of research .

Antiviral Activity

Studies have explored the antiviral potential of this compound. Thiazole derivatives can inhibit viral replication and interfere with viral protein synthesis. This makes the compound a potential candidate for developing antiviral drugs .

Antidiabetic Potential

The compound has been investigated for its antidiabetic properties. It can enhance insulin sensitivity and reduce blood glucose levels. This makes it a promising candidate for developing treatments for diabetes .

Photodynamic Therapy

This compound has applications in photodynamic therapy (PDT) for cancer treatment. It can act as a photosensitizer, generating reactive oxygen species upon light activation to kill cancer cells. This method is minimally invasive and can target specific tumor sites .

These applications highlight the diverse potential of N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide in various fields of scientific research. Each application leverages the unique chemical properties of the compound to address different medical and therapeutic challenges.

Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives

Mechanism of Action

While the mechanism of action can vary depending on the specific derivative and its biological activity, some benzothiazole derivatives have been found to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) .

Safety and Hazards

The safety and hazards of benzothiazole derivatives can vary widely depending on the specific derivative. Some derivatives have been found to have anti-inflammatory and analgesic activities with lesser side effects .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their diverse biological activities. Future research may focus on developing new derivatives with improved pharmacological profiles .

properties

IUPAC Name

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S2/c13-22(17,18)7-1-2-8-10(5-7)21-12(14-8)15-11(16)9-6-19-3-4-20-9/h1-2,5-6H,3-4H2,(H2,13,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQUMPZSJWOQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

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